![molecular formula C17H26N2O3 B2970225 2-cyano-N-[2-(cyclopentyloxy)cyclohexyl]-3-ethoxyprop-2-enamide CAS No. 1799007-83-2](/img/structure/B2970225.png)

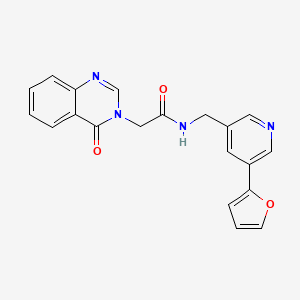

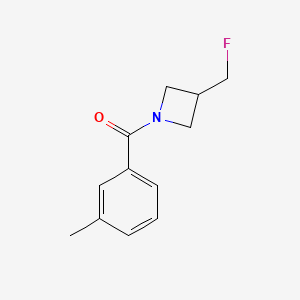

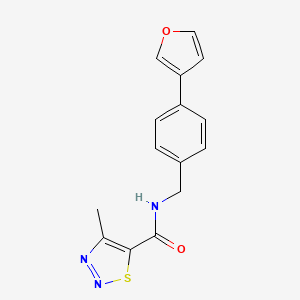

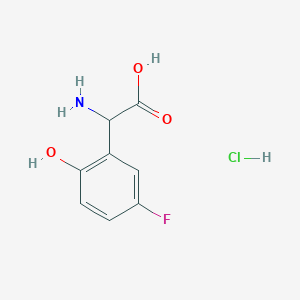

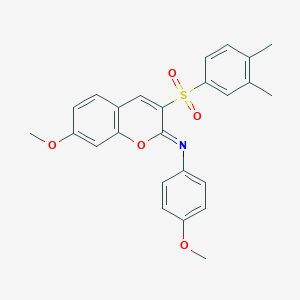

2-cyano-N-[2-(cyclopentyloxy)cyclohexyl]-3-ethoxyprop-2-enamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Antibacterial and Antifungal Compounds from Cyanobacteria

Cyanobacteria have been identified as a rich source of compounds with antimicrobial activities. A review considering 121 cyanobacterial compounds revealed their potential against multidrug-resistant pathogenic bacteria, fungi, and mycobacteria. These compounds belong to various chemical classes such as alkaloids, aromatic compounds, and polyketides, showcasing the diversity of structures and mechanisms that can inspire the synthesis and application of novel compounds like 2-cyano-N-[2-(cyclopentyloxy)cyclohexyl]-3-ethoxyprop-2-enamide in antimicrobial research (Swain, Paidesetty, & Padhy, 2017).

Oxidation of Cyclohexane

The oxidation of cyclohexane is crucial for producing key industrial compounds such as cyclohexanol and cyclohexanone. Research has focused on catalytic materials and reaction conditions to optimize this process, providing insights into how structural modifications, akin to those in this compound, could influence reactivity and selectivity in such transformations (Abutaleb & Ali, 2021).

Environmental Safety of Surfactants

Surfactants and their feedstocks, including those with complex structures similar to the compound , have been extensively studied for their environmental properties, fate, and toxicity. Such research underscores the importance of assessing the environmental impact of chemical compounds used in high volumes across various applications, providing a framework for evaluating novel compounds like this compound (Cowan-Ellsberry et al., 2014).

Cyclodextrins in Chemical Reactions

Cyclodextrins, due to their cage-like supramolecular structure, facilitate various chemical reactions through intramolecular interactions. This principle can be applied to the study and utilization of complex compounds like this compound, exploring their potential as molecular chelating agents or in host-guest chemistry applications (Valle, 2004).

作用機序

Target of Action

It is known that cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Mode of Action

The active hydrogen on c-2 of these compounds can take part in a variety of condensation and substitution reactions .

Biochemical Pathways

It is known that cyanoacetamide derivatives are used in the formation of biologically active compounds .

Pharmacokinetics

It is known that the solubility of a compound in water and organic solvents can impact its bioavailability . This compound has low solubility in water but better solubility in organic solvents .

Result of Action

Many derivatives of cyanoacetamide have been reported to have diverse biological activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-cyano-N-[2-(cyclopentyloxy)cyclohexyl]-3-ethoxyprop-2-enamide. It should be stored properly, away from fire and flammable materials . Contact with skin and eyes should be avoided, and protective gloves and goggles should be worn if necessary .

特性

IUPAC Name |

2-cyano-N-(2-cyclopentyloxycyclohexyl)-3-ethoxyprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3/c1-2-21-12-13(11-18)17(20)19-15-9-5-6-10-16(15)22-14-7-3-4-8-14/h12,14-16H,2-10H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTPBQZXZNPIYFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C(C#N)C(=O)NC1CCCCC1OC2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2-chloro-4-fluorobenzoate](/img/structure/B2970142.png)

![2-(4-chlorophenoxy)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2970156.png)

![1-[(2-Methoxyphenyl)sulfonyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B2970160.png)

![methyl 2-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2970161.png)